molecular formula C15H11N3O2 B1593933 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid CAS No. 372107-42-1

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1593933
CAS No.: 372107-42-1
M. Wt: 265.27 g/mol
InChI Key: PYZKQECDRSESIN-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrazole core structure substituted with phenyl and pyridinyl groups

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of phenylhydrazine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine.

  • Cyclization Reaction: Another method includes the cyclization of 1-phenyl-3-pyridin-3-yl-pyrazole-4-carboxylic acid derivatives under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acetone-water mixture.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted pyrazole derivatives.

Mechanism of Action

Target of Action

Similar compounds have been reported to target the ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .

Mode of Action

Molecular docking studies of similar compounds suggest that they may act as activators of the insect ryr . The compound’s interaction with its target could lead to changes in the target’s function, potentially disrupting normal cellular processes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Phenyl-3-thiophen-3-yl-1H-pyrazole-4-carboxylic acid: Similar structure with a thiophenyl group instead of pyridinyl.

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole core with a phenyl group.

Uniqueness: 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties compared to its thiophenyl or unsubstituted counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (CAS No. 372107-42-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data tables.

The molecular formula for this compound is C15H11N3O2C_{15}H_{11}N_{3}O_{2} with a molecular weight of 265.27 g/mol. The predicted boiling point is approximately 474.1 °C, and it has a density of 1.30 g/cm³ .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, 1-Phenyl-3-pyridin-3-yl-1H-pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5495.4
Breast CancerMDA-MB-2316.2
Liver CancerHepG24.8
Colorectal CancerHCT1167.0

These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, the compound also demonstrates anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:

Activity IC50 (µM)
COX-1 Inhibition12.5
COX-2 Inhibition9.8

The selectivity for COX-2 suggests potential utility in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests:

Assay IC50 (µM)
DPPH Radical Scavenging15.0
ABTS Radical Scavenging18.5

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The study focused on their multi-targeted actions against diabetes and neurodegenerative diseases:

  • Anti-diabetic Activity : The compound exhibited potent inhibition against DPP-IV enzyme activity, with an IC50 value of 4.54 nM, indicating its potential use in managing type 2 diabetes.
  • Neuroprotective Effects : In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE), suggesting a role in Alzheimer's disease management .

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-2-1-3-7-12)17-14(13)11-5-4-8-16-9-11/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZKQECDRSESIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353766
Record name 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-42-1
Record name 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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